

Effect of grinding size on pentlandite flotation performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PENTLANDITE**

Cat. No.: **B1173512**

[Get Quote](#)

Technical Support Center: Pentlandite Flotation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of grinding size on **pentlandite** flotation performance. The information is tailored for researchers, scientists, and professionals in mineral processing and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal grinding size for **pentlandite** flotation?

The optimal grinding size is highly dependent on the specific ore mineralogy, particularly the grain size of **pentlandite** and its association with other minerals.^[1] However, a common target for many operations is a particle size distribution where 80% of the particles pass through a 75-micron screen (P80 of 75 µm).^[1] For some ores, an optimal grind has been identified at approximately 48% passing 75 µm.^[2] It is crucial to conduct experimental tests on your specific ore to determine the ideal balance between liberation and the generation of problematic fine particles.

Q2: How does grinding size fundamentally affect **pentlandite** flotation?

Grinding has two primary, competing effects:

- Liberation: It breaks the ore to free the valuable **pentlandite** from the surrounding gangue (waste) minerals. Without adequate liberation, the **pentlandite** cannot be selectively recovered.
- Particle Size Reduction: It determines the size of all particles in the flotation pulp, which significantly influences their hydrodynamic behavior and surface chemistry.

The goal is to grind just enough to achieve sufficient liberation without creating an excess of ultra-fine particles, or "slimes."

Troubleshooting Guide

Issue 1: Low Nickel Recovery with Coarse Particles in Tailings

- Symptoms: You observe low overall nickel recovery. Analysis of the flotation tailings shows a significant amount of nickel is lost in the coarser particle size fractions. Microscopic analysis reveals that many of these coarse particles are composites, where **pentlandite** is still locked with gangue minerals like pyrrhotite.
- Probable Cause: Incomplete Liberation. The grinding is too coarse to sufficiently free the **pentlandite** from the host rock. For instance, if the **pentlandite** grain size ranges from 8 to 38 μm , a P80 grind size above 212 μm will result in poor liberation.^[2] Coarse, heavy particles are also more likely to detach from air bubbles during flotation.^[3]
- Solutions:
 - Increase Grinding Time: Systematically increase the milling time to achieve a finer grind.
 - Optimize Grinding Media: Ensure the size and charge of the grinding media (e.g., balls, rods) are appropriate for the target particle size.
 - Use More Effective Reagents: For particles that are liberated but still coarse, increase the dosage of a strong, effective collector and increase pulp aeration to create larger bubbles capable of lifting the heavier particles.^[3]
 - Consider Staged Grinding: A primary grind followed by a regrind of the rougher concentrate can liberate the remaining locked particles without over-grinding the entire ore

stream.[4][5]

Issue 2: Low Nickel Recovery and/or Low Concentrate Grade with High Slime Content

- Symptoms: Both nickel recovery and the final concentrate grade are poor. The flotation froth may be overly stable and difficult to handle. The pulp viscosity might be high.
- Probable Cause: Over-grinding. Excessive grinding produces a high percentage of ultra-fine particles (slimes), typically smaller than 10 μm .[2][4] These slimes are detrimental for several reasons:
 - Slime Coating: Hydrophilic gangue slimes can coat the surface of liberated **pentlandite** particles, rendering them hydrophilic and preventing them from attaching to air bubbles.[4][6]
 - High Reagent Consumption: Due to their large collective surface area, slimes adsorb a disproportionate amount of collector, leaving insufficient reagent for the coarser, more floatable particles.[3][4][5]
 - Poor Selectivity: Fine gangue particles can be recovered non-selectively into the concentrate through entrainment in the water, lowering the final grade.[4]
 - Pulp Rheology Issues: High slime content can increase pulp viscosity, which hinders bubble-particle collision and proper froth drainage.[4]
- Solutions:
 - Reduce Grinding Time: Decrease the milling duration to coarsen the grind and reduce slime generation.
 - Desliming: In some cases, it may be beneficial to remove the finest slimes by hydrocycloning before flotation.
 - Use Dispersants/Depressants: Reagents like carboxymethyl cellulose (CMC) can be used to disperse slime coatings and depress the flotation of certain gangue minerals.[7][8]

- High-Intensity Conditioning: Conditioning the pulp at high intensity can sometimes improve the flotation of fine particles by cleaning their surfaces.[7]

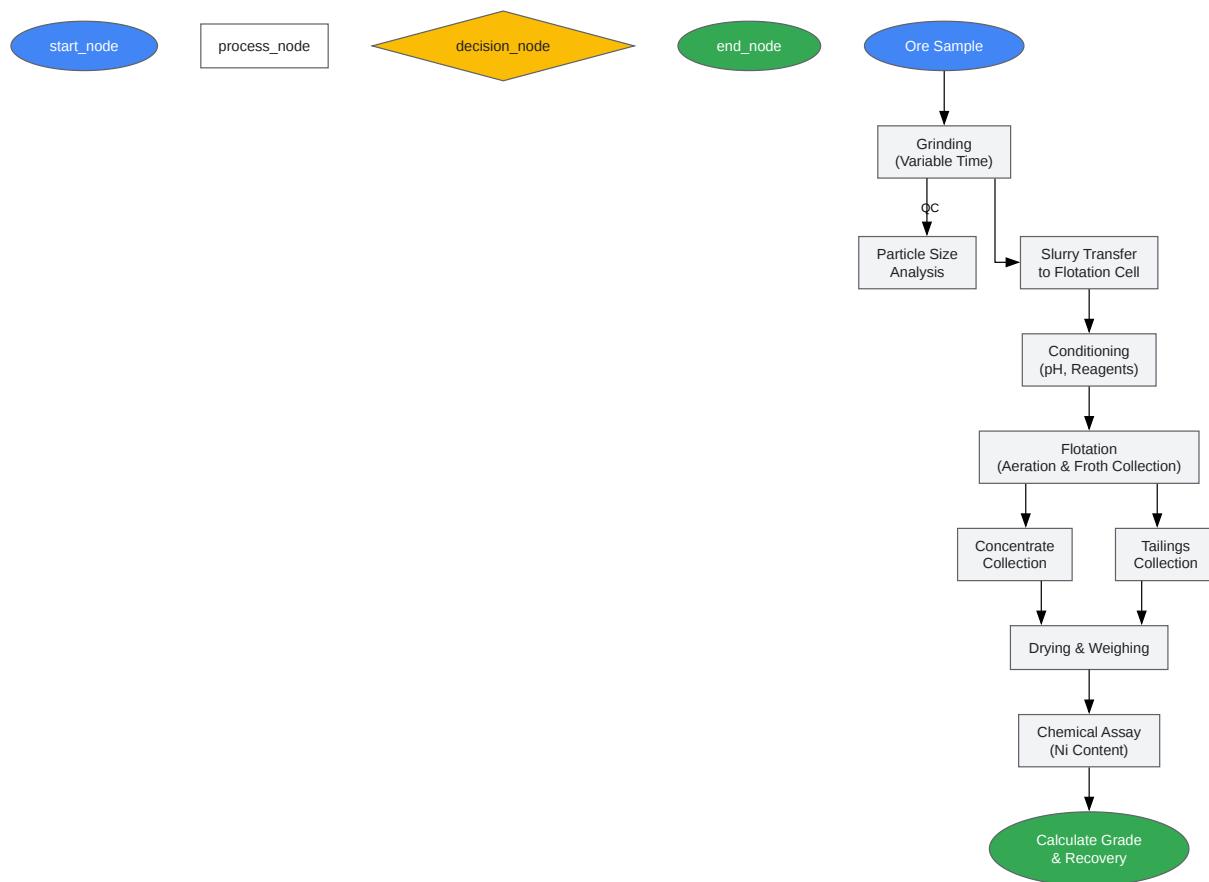
Quantitative Data: Effect of Grind Size on Performance

The following table summarizes experimental data on the effect of grinding fineness on nickel (Ni) concentrate grade and recovery.

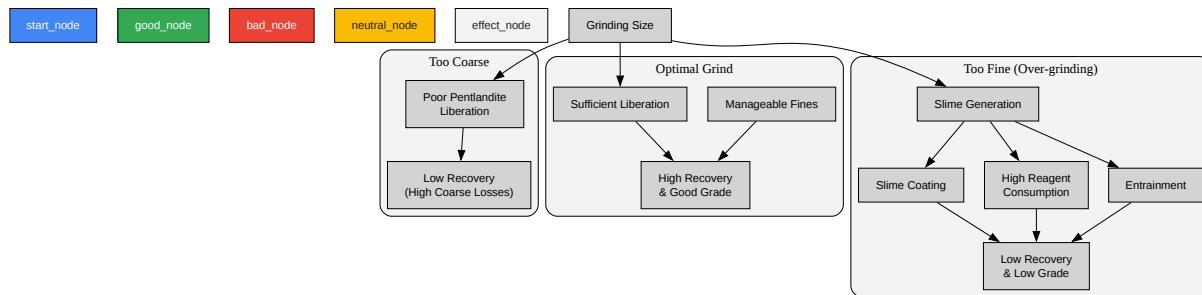
% Passing 75 µm	Ni Concentrate Grade (%)	Ni Recovery (%)
35	6.5	88.0
40	6.8	88.0
45	7.0	87.5
50	7.2	86.0
60	7.5	85.5
80	7.8	86.5

(Data synthesized from experimental results presented in "AN ASSESSMENT OF PENTLANDITE OCCURRENCE IN THE RUN OF MINE ORE FROM BCL MINE (BOTSWANA) AND ITS IMPACT ON THE FLOTATION YIELD")[2]

Experimental Protocols


Protocol: Laboratory Test for Determining Optimal Grind Size

This protocol outlines a typical laboratory procedure to evaluate the effect of different grinding sizes on **pentlandite** flotation performance.


- Sample Preparation:
 - Obtain a representative ore sample (typically >5 kg).
 - Crush the sample to 100% passing a specified size (e.g., -10 mesh or 2 mm).
 - Homogenize and split the crushed ore into individual charges for grinding (e.g., 1 kg each).
- Grinding:
 - Place one 1 kg ore charge into a laboratory-scale rod mill or ball mill.
 - Add a specified volume of water to achieve a target pulp density (e.g., 60% solids).[\[9\]](#)
 - Grind the sample for a predetermined time (e.g., 15 minutes). This time will be the variable in the test series.
 - After grinding, discharge the slurry and take a small, representative sample for particle size analysis (e.g., laser sizing or screen analysis) to determine the P80.
 - Repeat this step for different grinding times (e.g., 20, 25, 30 minutes) with new ore charges to generate a range of grind sizes.
- Flotation:
 - Transfer the ground slurry to a laboratory flotation cell (e.g., 2.5 L Denver-type cell).[\[9\]](#)
 - Dilute the slurry with water to the desired flotation pulp density (e.g., 35-40% solids).[\[9\]](#)
 - Begin agitation at a set speed (e.g., 900 rpm).[\[9\]](#)
 - Conditioning: Adjust the pulp pH to the target level for **pentlandite** flotation (typically alkaline, e.g., pH 9.5) using a regulator like lime (CaO) or soda ash (Na₂CO₃).[\[9\]](#)
 - Add the collector (e.g., Potassium Amyl Xanthate - PAX) and allow it to condition for a set time (e.g., 2 minutes).

- Add the frother (e.g., MIBC) and condition for a shorter period (e.g., 1 minute).
- Flotation: Open the air inlet valve to a specified flow rate (e.g., 6 L/min) and begin collecting the froth (concentrate) for a set duration (e.g., 10-15 minutes).^[9] Scrape the froth at regular intervals.
- Sample Processing and Analysis:
 - Collect the concentrate and the remaining tailings separately.
 - Filter, dry, and weigh both the concentrate and tailings products.
 - Assay the feed sample, concentrate, and tailings for nickel content.
 - Calculate the nickel recovery and concentrate grade for each grinding condition to identify the optimum.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining optimal grind size.

Click to download full resolution via product page

Caption: Relationship between grinding size and flotation outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. matilda.science [matilda.science]
- 2. saimm.co.za [saimm.co.za]
- 3. 10 Problems in the Flotation Process and Troubleshooting | Fote Machinery [ftmmachinery.com]
- 4. mdpi.com [mdpi.com]

- 5. glencoretechnology.com [glencoretechnology.com]
- 6. scispace.com [scispace.com]
- 7. 911metallurgist.com [911metallurgist.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Effect of grinding size on pentlandite flotation performance]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1173512#effect-of-grinding-size-on-pentlandite-flotation-performance\]](https://www.benchchem.com/product/b1173512#effect-of-grinding-size-on-pentlandite-flotation-performance)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com